molecular formula C7H13N3O2S2 B1488075 2-amino-N-(sec-butyl)thiazole-5-sulfonamide CAS No. 2098092-97-6

2-amino-N-(sec-butyl)thiazole-5-sulfonamide

Cat. No.: B1488075
CAS No.: 2098092-97-6
M. Wt: 235.3 g/mol
InChI Key: PAGRXEYIWYLPHP-UHFFFAOYSA-N
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Description

2-amino-N-(sec-butyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C7H13N3O2S2 and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives, which include 2-amino-n-(sec-butyl)thiazole-5-sulfonamide, have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines . This suggests that this compound may interact with its targets in a way that inhibits the growth or proliferation of these cells.

Biochemical Pathways

It is known that 2-aminothiazole derivatives have a broad pharmacological spectrum . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines . This suggests that this compound may result in the inhibition of growth or proliferation of these cells.

Biochemical Analysis

Biochemical Properties

2-amino-N-(sec-butyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the suppression of cancer cell proliferation. Additionally, this compound has been found to interact with proteins involved in the inflammatory response, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, thereby inhibiting tumor growth. It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s stability and efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity. For instance, its accumulation in tumor tissues can enhance its anticancer effects, while its distribution in healthy tissues can lead to adverse effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the nucleus can enhance its ability to modulate gene expression, while its presence in the cytoplasm can influence cell signaling pathways. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

2-amino-N-butan-2-yl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S2/c1-3-5(2)10-14(11,12)6-4-9-7(8)13-6/h4-5,10H,3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGRXEYIWYLPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(sec-butyl)thiazole-5-sulfonamide
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2-amino-N-(sec-butyl)thiazole-5-sulfonamide
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2-amino-N-(sec-butyl)thiazole-5-sulfonamide
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.